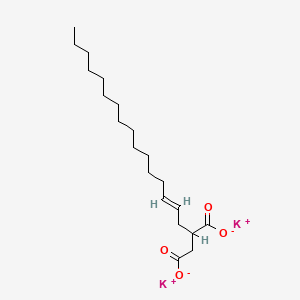

Dipotassium hexadec-2-enylsuccinate

Description

Dipotassium hexadec-2-enylsuccinate is a chemical compound with the molecular formula C20H34K2O4. It is known for its unique structure, which includes a hexadec-2-enyl group attached to a succinate backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

Properties

CAS No. |

94113-73-2 |

|---|---|

Molecular Formula |

C20H34K2O4 |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

dipotassium;2-[(E)-hexadec-2-enyl]butanedioate |

InChI |

InChI=1S/C20H36O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;;/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b15-14+;; |

InChI Key |

KPIFSXBSZJIYLO-NSKUCRDLSA-L |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium hexadec-2-enylsuccinate typically involves the reaction of hexadec-2-enyl alcohol with succinic anhydride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Hexadec-2-enyl alcohol + Succinic anhydride → Hexadec-2-enyl succinate

- Hexadec-2-enyl succinate + Potassium hydroxide → this compound

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Dipotassium hexadec-2-enylsuccinate undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.

- Reduction : Reduction reactions can convert the compound into alcohols or alkanes.

- Substitution : The succinate group can undergo substitution reactions with nucleophiles.

- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution : Nucleophiles like amines or thiols can be used in substitution reactions.

- Oxidation : Carboxylic acids

- Reduction : Alcohols or alkanes

- Substitution : Various substituted succinates

Scientific Research Applications

1.1. Enzyme Modulation

Research indicates that dipotassium hexadec-2-enylsuccinate can act as a substrate or modulator in enzymatic reactions. For instance, studies have demonstrated its role in the metabolism of fatty acids through β-oxidation pathways in microorganisms such as Corynebacterium sp. This compound can influence the activity of enzymes involved in lipid metabolism, potentially aiding in the development of biotechnological applications for biofuel production and bioremediation .

1.2. Pharmaceutical Development

This compound has been investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug formulation, particularly in targeting metabolic disorders and neurodegenerative diseases. The compound's interaction with neurotransmitter systems suggests possible applications in treating conditions like Alzheimer's disease .

Cosmetic and Personal Care Products

The compound is also used in the formulation of cosmetic products due to its emulsifying and stabilizing properties. It helps improve the texture and application of creams and lotions, enhancing skin feel and product stability.

| Application | Benefits |

|---|---|

| Emulsifier | Stabilizes oil-in-water formulations, improving texture . |

| Skin Conditioning Agent | Enhances skin hydration and smoothness . |

Materials Science

This compound has shown promise in materials science, particularly in the development of biodegradable polymers and surfactants. Its incorporation into polymer matrices can improve mechanical properties while maintaining environmental sustainability.

| Material | Properties Enhanced |

|---|---|

| Biodegradable Polymers | Increased elasticity and tensile strength . |

| Surfactants | Enhanced surface activity leading to improved wetting properties . |

Case Study 1: Biodegradable Polymer Development

A study focused on incorporating this compound into polylactic acid (PLA) matrices demonstrated significant improvements in mechanical properties while maintaining biodegradability. The resulting material showed potential for packaging applications where environmental impact is a concern.

Case Study 2: Neuroprotective Effects

Research evaluating the neuroprotective effects of compounds similar to this compound indicated potential benefits in reducing oxidative stress in neuronal cells. This opens avenues for further exploration in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of dipotassium hexadec-2-enylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- Disodium hexadec-2-enylsuccinate

- Dipotassium hexadec-2-enylbutanedioate

Comparison: Dipotassium hexadec-2-enylsuccinate is unique due to its specific structure and the presence of potassium ions. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective.

Biological Activity

Dipotassium hexadec-2-enylsuccinate, a compound derived from succinic acid and hexadecenoic acid, exhibits various biological activities that make it of interest in both pharmaceutical and cosmetic applications. This article explores its biological mechanisms, potential therapeutic uses, and relevant research findings.

This compound is a salt formed from the reaction of hexadec-2-enylsuccinate with potassium ions. Its structure can be represented as follows:

This compound is characterized by its long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of the bacterial cell membrane integrity due to its amphiphilic nature, leading to cell lysis .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

3. Skin Penetration Enhancer

The compound is also noted for its ability to enhance skin penetration of topical drugs. Its fatty acid component facilitates the permeation of other active ingredients through the stratum corneum, making it a valuable additive in dermatological formulations .

Case Studies

- Antimicrobial Efficacy

- Inflammation Modulation

- Skin Formulation Study

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.